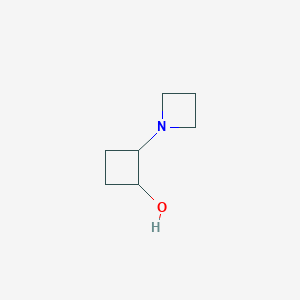

![molecular formula C24H20FNO4S B3017766 6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one CAS No. 872198-95-3](/img/structure/B3017766.png)

6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one" is a fluorinated quinolinone derivative. Quinolinone compounds are known for their biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The presence of a sulfonyl fluoride group can enhance biological activity or introduce new functions, as seen in related research on sulfonyl fluoride-containing heterocycles . Fluorine substitution on aromatic compounds, like quinolinones, is a common strategy to modulate the physical, chemical, and biological properties of molecules .

Synthesis Analysis

The synthesis of fluorinated quinolinones can be achieved through various methods. For instance, the radical fluorosulfonyl heteroarylation of unactivated alkenes with quinoxalin-2(1H)-ones and related N-heterocycles has been reported, which is a transition-metal-free and visible-light-mediated process . This method could potentially be adapted for the synthesis of the compound , given its structural similarity to the molecules described in the study. Additionally, the synthesis of related fluorophenyl quinazolinone derivatives has been achieved through sulfur arylation reactions, which might offer insights into the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of fluorinated quinolinones can be characterized using techniques such as Raman spectroscopy, crystallography, and Hirshfeld surface analysis. For example, the crystal structure of a related compound, a fluorophenyl quinazolinone, was determined to be monoclinic with specific unit cell parameters . Another similar compound was found to have an orthorhombic system . These analyses provide detailed information on the molecular geometry, intermolecular interactions, and electron distribution, which are crucial for understanding the behavior of the compound under study.

Chemical Reactions Analysis

Fluorinated quinolinones can participate in various chemical reactions due to their reactive functional groups. The sulfonyl fluoride group, in particular, can engage in SuFEx click reactions, which are a subset of click chemistry reactions that are highly efficient and selective . These reactions can be used to modify the compound or attach it to other molecules, which is useful in drug development and bioconjugation applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinolinones are influenced by their molecular structure. The presence of fluorine atoms can affect the compound's lipophilicity, metabolic stability, and binding affinity to biological targets . The stability of these compounds under various conditions, such as heat and light, is also an important consideration. For instance, a related fluorophore demonstrated high stability against light and heat, maintaining its structure and fluorescence properties . The pH stability of these compounds is another critical factor, as it determines their behavior in different biological environments .

Orientations Futures

Propriétés

IUPAC Name |

6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4S/c1-16-5-3-4-6-17(16)14-26-15-23(24(27)21-13-18(25)7-12-22(21)26)31(28,29)20-10-8-19(30-2)9-11-20/h3-13,15H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOBRAJQQZRRRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

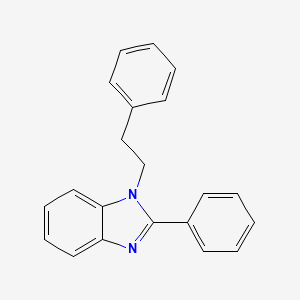

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B3017688.png)

![N-[(1S,2R)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide](/img/structure/B3017689.png)

![2-(4-chlorophenoxy)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B3017690.png)

![4-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B3017691.png)

![2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3017693.png)

![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017695.png)

![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B3017696.png)

![6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3017697.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B3017699.png)

![6-(3-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3017701.png)

![3-Methyl-7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B3017703.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B3017704.png)